(S)-2-Hydroxyisovaleric acid allyl ester
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Overview
Description
(S)-2-Hydroxyisovaleric acid allyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from (S)-2-Hydroxyisovaleric acid and allyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxyisovaleric acid allyl ester typically involves the esterification of (S)-2-Hydroxyisovaleric acid with allyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxyisovaleric acid allyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (S)-2-Hydroxyisovaleric acid and allyl alcohol
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as the catalyst
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products Formed
Hydrolysis: (S)-2-Hydroxyisovaleric acid and allyl alcohol
Reduction: (S)-2-Hydroxyisovaleric alcohol and allyl alcohol.
Oxidation: Epoxides and other oxygenated derivatives.
Scientific Research Applications
(S)-2-Hydroxyisovaleric acid allyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of (S)-2-Hydroxyisovaleric acid allyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-Hydroxyisovalerate: Similar in structure but with a methyl group instead of an allyl group
Ethyl (S)-2-Hydroxyisovalerate: Contains an ethyl group instead of an allyl group
Uniqueness
(S)-2-Hydroxyisovaleric acid allyl ester is unique due to its allyl group, which imparts distinct reactivity and potential biological activity compared to its methyl and ethyl counterparts. The presence of the allyl group allows for additional chemical transformations, such as epoxidation, which are not possible with the methyl or ethyl esters .
Properties
CAS No. |
178113-56-9 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
prop-2-enyl (2S)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-11-8(10)7(9)6(2)3/h4,6-7,9H,1,5H2,2-3H3/t7-/m0/s1 |
InChI Key |
WZIRERWLJONFGM-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC=C)O |
Canonical SMILES |
CC(C)C(C(=O)OCC=C)O |
Origin of Product |
United States |
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